N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxamide group, a methoxy group, and a tert-butyl group attached to a phenyl ring. It also contains a bipiperidine moiety .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the bipiperidine ring. The presence of the tert-butyl group on the phenyl ring could introduce steric hindrance, potentially influencing the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups. The carboxamide group might be susceptible to hydrolysis, while the methoxy group could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVDQTFBGVKFTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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